molecular formula C8H16O3Si B13800889 (E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one

(E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one

Cat. No.: B13800889
M. Wt: 188.30 g/mol
InChI Key: NRHZOJCZTTYSOS-AATRIKPKSA-N
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Description

(E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one is an organic compound that features a methoxy group, a trimethylsilanyloxy group, and an enone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one typically involves the reaction of 4-methoxy-3-buten-2-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one can undergo various types of chemical reactions, including:

    Oxidation: The enone structure can be oxidized to form corresponding epoxides or diketones.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides or diketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with new functional groups replacing the methoxy group.

Scientific Research Applications

(E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one involves its interaction with specific molecular targets and pathways. The enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity can be exploited in various chemical transformations and biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-buten-2-one: Lacks the trimethylsilanyloxy group, making it less reactive in certain chemical reactions.

    Trimethylsilyl enol ethers: Similar in structure but may have different reactivity and stability profiles.

Uniqueness

(E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one is unique due to the presence of both the methoxy and trimethylsilanyloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C8H16O3Si

Molecular Weight

188.30 g/mol

IUPAC Name

(E)-4-methoxy-1-trimethylsilyloxybut-3-en-2-one

InChI

InChI=1S/C8H16O3Si/c1-10-6-5-8(9)7-11-12(2,3)4/h5-6H,7H2,1-4H3/b6-5+

InChI Key

NRHZOJCZTTYSOS-AATRIKPKSA-N

Isomeric SMILES

CO/C=C/C(=O)CO[Si](C)(C)C

Canonical SMILES

COC=CC(=O)CO[Si](C)(C)C

Origin of Product

United States

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